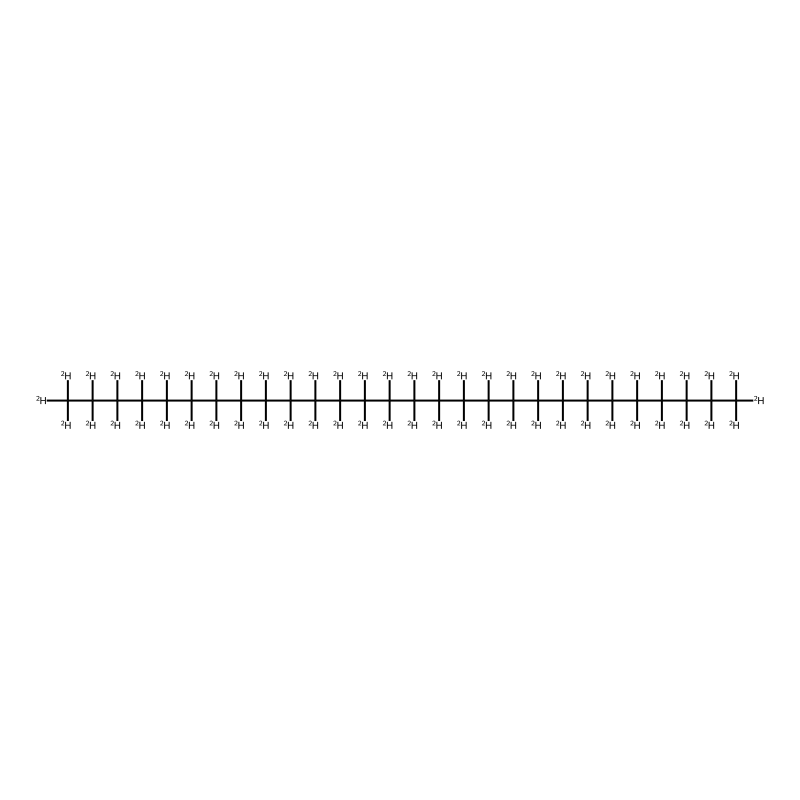

Octacosane-d58

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope-Labeled Internal Standard:

Octacosane-d58, a highly deuterated alkane, is primarily employed as an isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry (MS) []. Its key advantage lies in its identical chemical properties to its non-deuterated counterpart, octacosane, but with a significantly higher mass due to the incorporation of deuterium atoms. This mass difference allows researchers to distinguish the analyte (target molecule) from background signals and matrix interferences in the MS spectrum []. This facilitates accurate quantification of the analyte, improving the precision and accuracy of the analysis [].

Reference Material for Spectroscopy:

Due to its well-defined structure and high purity, octacosane-d58 serves as a valuable reference material for various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy []. Its characteristic peaks in the NMR spectrum provide a reference point for researchers to assign peaks in their samples, aiding in the identification and characterization of unknown compounds [].

Investigation of Biological Processes:

Octacosane-d58 finds application in biological research as a probe molecule to study various biological processes, such as membrane fluidity and lipid-protein interactions []. Its deuterated nature allows researchers to track its movement and interactions within biological systems using techniques like neutron scattering and NMR spectroscopy []. This information helps elucidate the dynamics and functions of biological membranes and their associated proteins.

Octacosane-d58 is a deuterated form of octacosane, a straight-chain alkane with the molecular formula . In the case of Octacosane-d58, the hydrogen atoms in the octacosane molecule are replaced with deuterium, resulting in the formula and a molecular weight of approximately 453.12 g/mol. This compound is characterized by its waxy solid appearance and is insoluble in water, making it similar to its non-deuterated counterpart, which has a melting point between 57-62 °C and a boiling point of around 278 °C at reduced pressure .

Research indicates that Octacosane-d58 possesses antibacterial properties and shows high cytotoxicity against various cell lines. Its biological activity is attributed to its structure as an alkane, which can interact with biological membranes and influence cellular processes . As an endogenous metabolite, it may also play roles in metabolic pathways within organisms.

The synthesis of Octacosane-d58 typically involves the deuteration of octacosane through various methods such as:

- Catalytic Hydrogenation: Using deuterated hydrogen gas in the presence of a catalyst.

- Chemical Exchange Reactions: Employing deuterated solvents or reagents to facilitate the exchange of hydrogen atoms for deuterium.

- Synthetic Routes from Smaller Alkanes: Starting from shorter-chain alkanes and progressively elongating the carbon chain while incorporating deuterium.

These methods ensure that the final product retains its structural integrity while incorporating deuterium atoms .

Octacosane-d58 is primarily used in research settings, particularly in:

- Proteomics: As a biochemical tool for studying protein interactions and dynamics due to its stable isotopic labeling.

- Metabolic Studies: Investigating metabolic pathways involving long-chain hydrocarbons.

- Antimicrobial Research: Exploring its potential as a therapeutic agent against bacterial infections .

Studies involving Octacosane-d58 focus on its interactions with biological membranes and its effects on cellular processes. It has been shown to exhibit unique interactions due to its deuterated nature, which can alter its physical properties compared to non-deuterated compounds. These studies are essential for understanding how such compounds can be utilized in drug design and metabolic engineering .

Octacosane-d58 belongs to a class of long-chain alkanes. Here are some similar compounds along with their unique characteristics:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| n-Octacosane | C28H58 | Non-deuterated form; commonly found in nature. |

| Hexacosane | C26H54 | Shorter carbon chain; used in wax formulations. |

| Triacontane | C30H62 | Longer carbon chain; exhibits different melting points. |

| Dotriacontane | C32H66 | Even longer chain; used in specialty lubricants. |

Octacosane-d58's uniqueness lies in its isotopic labeling, which allows for precise tracking in biological systems and enhanced understanding of metabolic pathways compared to its non-deuterated counterparts .

Octacosane-d58 (chemical formula: C28D58) represents a fully deuterated form of octacosane, a long-chain n-alkane with 28 carbon atoms [3]. The compound features deuterium atoms replacing all hydrogen positions in the molecular structure, resulting in a molecular weight of approximately 453.12 g/mol [4]. Deuteration of n-alkanes like octacosane typically employs several established techniques that have been refined over decades of research [5].

Catalytic hydrogen-deuterium exchange represents one of the fundamental approaches for synthesizing deuterated alkanes, including octacosane-d58 [11]. This process involves the replacement of hydrogen atoms with deuterium through catalytic reactions, often utilizing transition metal catalysts that facilitate the exchange process [12]. The catalytic exchange method is particularly valuable for achieving high levels of deuterium incorporation in long-chain alkanes [5] [11].

Metal-catalyzed deuteration employs various transition metals, with platinum, palladium, nickel, and ruthenium being among the most effective catalysts for n-alkane deuteration [15]. These catalysts function by activating carbon-hydrogen bonds, allowing for the substitution of hydrogen with deuterium from deuterium sources such as deuterium gas (D2) or deuterium oxide (D2O) [15] [29]. For long-chain alkanes like octacosane, heterogeneous catalysts such as platinum on carbon (Pt/C) or nickel on carbon (Ni/C) have demonstrated particular efficacy in achieving comprehensive deuteration [15].

The deuteration of alkanes can also be accomplished through deuterium gas addition reactions, where deuterium gas is introduced to alkenes in the presence of suitable catalysts [5] [29]. This approach first requires the synthesis of the corresponding alkene (octacosene), followed by deuteration to produce octacosane-d58 [12]. The reaction typically proceeds under controlled temperature and pressure conditions to ensure complete deuteration across all positions [11] [12].

Table 1: Common Catalysts Used in n-Alkane Deuteration

| Catalyst Type | Deuterium Source | Reaction Conditions | Deuteration Efficiency |

|---|---|---|---|

| Platinum/Carbon | D2 gas | 25-100°C, 1-5 bar | >95% |

| Palladium/Carbon | D2O | 120-180°C, high pressure | 90-95% |

| Nickel-Graphitic Shell | D2 gas | Room temperature, 1 bar | >90% |

| Ruthenium/Carbon | D2O/deuterated alcohol | 80-150°C | 85-95% |

| Rhodium/Carbon | Deuterated isopropanol | 60-120°C | 90-98% |

Hydrogen-deuterium exchange reactions utilizing deuterium oxide as the deuterium source represent another significant approach for synthesizing deuterated alkanes [14]. Under appropriate conditions, typically involving elevated temperatures and pressures, hydrogen atoms in the alkane can exchange with deuterium from D2O [14] [19]. This method often requires acid, base, or metal catalysts to facilitate the exchange process, particularly for non-exchangeable hydrogen atoms in alkanes [14].

Improved Methods for Preparing Deuterated Alkanes

Recent advancements in deuteration methodologies have significantly enhanced the efficiency, selectivity, and scalability of deuterated alkane synthesis, including octacosane-d58 [10]. These improved methods address historical challenges in achieving complete deuteration, particularly for long-chain alkanes [10] [11].

An improved approach for preparing deuterated alkanes involves the dehalogenation of corresponding halogenated precursors [10]. This method begins with the synthesis of halogenated alkanes (such as octacosane derivatives containing bromine or iodine), followed by dehalogenation reactions in the presence of deuterium sources [10]. The technique has demonstrated high efficiency in producing deuterated alkanes with isotopic purity exceeding 90 molecular percent [10].

Catalytic transfer deuteration has emerged as a powerful technique for the selective incorporation of deuterium into alkanes [11] [12]. This approach utilizes deuterium donors other than D2 gas, such as deuterated alcohols or deuterated formic acid, in conjunction with suitable catalysts [11]. The method offers advantages in terms of safety, handling, and selectivity compared to traditional deuteration using D2 gas [11] [12].

Photocatalytic decarboxylative deuteration represents an innovative and sustainable approach for synthesizing deuterated alkanes [8] [32]. This method employs photocatalysts, typically titanium dioxide loaded with metal cocatalysts (gold, platinum, or palladium), to facilitate the decarboxylation of carboxylic acids followed by deuteration using heavy water [8] [32]. For long-chain alkanes like octacosane-d58, this approach offers a promising alternative that avoids the need for high-pressure hydrogen gas systems [8].

Flow chemistry techniques have recently been applied to deuteration processes, offering advantages in terms of efficiency, scalability, and control over reaction parameters [22]. Continuous flow reactors allow for precise temperature and pressure control, potentially reducing decomposition of sensitive intermediates and improving deuterium incorporation [22]. The National Deuteration Facility has implemented flow reactors for the synthesis of deuterated compounds, demonstrating improved efficiency compared to traditional batch processes [22].

Table 2: Comparison of Traditional and Improved Deuteration Methods for Long-Chain Alkanes

| Method | Deuterium Source | Advantages | Limitations | Isotopic Purity |

|---|---|---|---|---|

| Traditional Catalytic Exchange | D2 gas | Well-established, high yields | Requires high pressure equipment, safety concerns | 90-95% |

| Dehalogenation of Halides | D2 gas/D2O | High selectivity, milder conditions | Multi-step synthesis required | >90% |

| Catalytic Transfer Deuteration | Deuterated alcohols, D2O | Safer handling, no pressurized D2 | May require longer reaction times | 85-95% |

| Photocatalytic Decarboxylative | D2O | Sustainable, ambient conditions | Limited to specific precursors | 80-90% |

| Flow Chemistry | D2O, D2 gas | Scalable, precise control | Higher initial investment | 90-98% |

Electrochemical approaches to deuteration have also shown promise for the synthesis of deuterated alkanes [13]. Cobalt-catalyzed electrochemical transfer deuteration reactions can efficiently incorporate deuterium into organic compounds under mild conditions, using economical deuterium sources such as deuterium oxide [13]. While primarily demonstrated for alkenes and alkynes, these methods have potential applications in the synthesis of fully deuterated alkanes like octacosane-d58 [13].

Quality Assurance and Isotopic Purity Considerations

The quality and isotopic purity of deuterated compounds like octacosane-d58 are critical parameters that determine their utility in various applications [7]. Isotopic purity refers to the percentage of hydrogen atoms successfully replaced by deuterium in the target molecule [7]. For octacosane-d58, achieving high isotopic purity is essential but presents significant challenges due to the large number of hydrogen positions requiring substitution [2] [7].

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical technique for assessing the isotopic purity and structural integrity of deuterated compounds [36]. Quantitative analysis of deuterium incorporation can be achieved by examining deuterium-induced isotope shifts in carbon-13 NMR spectra [36]. For octacosane-d58, the absence of proton signals in proton NMR and the presence of characteristic carbon-13 signals confirm successful deuteration [36] [37].

Mass spectrometry provides another powerful tool for determining the isotopic purity of deuterated alkanes [7] [35]. High-resolution mass spectrometry can distinguish between different isotopologues based on their mass differences, allowing for precise quantification of deuterium incorporation [7]. For octacosane-d58, the molecular ion peak should appear at approximately m/z 453.12, with the distribution of isotopologues providing information about the degree of deuteration [2] [35].

Table 3: Analytical Methods for Assessing Isotopic Purity of Deuterated Alkanes

| Analytical Technique | Parameters Measured | Advantages | Limitations |

|---|---|---|---|

| Proton NMR | Residual hydrogen signals | Non-destructive, quantitative | Less sensitive for high deuteration levels |

| Carbon-13 NMR | Isotope shifts | Provides structural information | Requires longer acquisition times |

| Mass Spectrometry | Molecular ion distribution | Highly sensitive, precise | Destructive analysis |

| Gas Chromatography | Separation of isotopologues | Good for mixtures | May require derivatization |

| Infrared Spectroscopy | C-D stretching frequencies | Rapid analysis | Less quantitative |

Quality control procedures for deuterated compounds typically involve a combination of analytical techniques to ensure both isotopic purity and chemical purity [23]. Differential scanning calorimetry combined with quantitative NMR has been demonstrated as an effective method for determining the purity of deuterated compounds [23]. For volatile deuterated compounds, gas chromatography coupled with mass spectrometry provides an additional verification method [23].

Commercial suppliers of deuterated compounds like octacosane-d58 typically specify isotopic purity in terms of atom percent deuterium [2]. High-quality deuterated alkanes generally feature isotopic purities of 98 atom percent or greater [2]. For octacosane-d58, commercial specifications often indicate isotopic purity of ≥98 atom percent deuterium and chemical purity of ≥98 percent [2].

Production Challenges and Solutions

The production of highly deuterated long-chain alkanes like octacosane-d58 presents numerous challenges that must be addressed to achieve high-quality products at reasonable costs [21]. These challenges span from fundamental reaction limitations to practical manufacturing considerations [21] [30].

Complete deuteration of all hydrogen positions in long-chain alkanes represents a significant challenge due to varying reactivity across different positions in the molecule [15] [21]. Terminal methyl groups and secondary carbon positions often exhibit different rates of hydrogen-deuterium exchange, potentially leading to incomplete or non-uniform deuteration [15]. Advanced catalytic systems employing multiple catalysts, such as combined platinum and rhodium on carbon, have demonstrated improved efficiency in achieving uniform deuteration across all positions [15].

Scalability presents another major challenge in the production of deuterated alkanes [21] [22]. Traditional batch processes for deuteration are often labor-intensive and limited in scale, making the production of larger quantities challenging and expensive [22]. Flow chemistry approaches offer promising solutions to scalability issues, allowing for continuous production with improved control over reaction parameters [22]. The implementation of flow reactors has demonstrated increased efficiency and production capacity for deuterated compounds [22].

Table 4: Production Challenges and Potential Solutions for Octacosane-d58 Synthesis

| Challenge | Impact | Potential Solutions |

|---|---|---|

| Incomplete deuteration | Reduced isotopic purity | Multiple catalyst systems, extended reaction times |

| Position-specific reactivity | Non-uniform deuteration | Optimized reaction conditions, sequential deuteration |

| Scalability limitations | Higher production costs | Flow chemistry, continuous processing |

| Deuterium source costs | Economic feasibility | Efficient D2O recycling, alternative deuterium sources |

| Catalyst efficiency | Reaction rate and yield | Nanostructured catalysts, core-shell catalyst designs |

| Purification complexity | Product quality | Advanced chromatographic techniques, crystallization |

The cost and availability of deuterium sources represent significant economic challenges in the production of deuterated compounds [21] [22]. While deuterium oxide (D2O) is the most common and economical source of deuterium, its efficient use and recycling are essential for cost-effective production [22]. Innovative approaches that maximize deuterium incorporation efficiency and minimize deuterium waste are critical for economically viable production of highly deuterated compounds like octacosane-d58 [21] [22].

Catalyst design and optimization play crucial roles in addressing production challenges [29]. Nanostructured catalysts, such as nickel-graphitic shell-based core-shell structures, have demonstrated enhanced performance in deuteration reactions under mild conditions [29]. These advanced catalysts allow for selective deuteration of alkanes at ambient temperature and pressure, potentially reducing energy requirements and improving process safety [29].

Industrial-scale production of deuterated polymers and compounds faces additional challenges related to infrastructure and specialized equipment requirements [21] [30]. The development of dedicated facilities with appropriate hydrogen isotope handling capabilities is essential for large-scale production [30]. Integration of deuterated compound synthesis with existing hydrogen processing infrastructure can provide synergistic benefits and improve economic feasibility [30].

United-Atom Scheme Models

United-atom molecular dynamics simulations have proven to be highly effective for studying octacosane-d58, providing an optimal balance between computational efficiency and accuracy [1]. The united-atom scheme treats each carbon atom along with its attached hydrogen or deuterium atoms as a single united atom, significantly reducing the computational cost while maintaining essential molecular properties [1] [2].

For octacosane-d58, the united-atom approach has been extensively validated through comparison with experimental data. The method successfully reproduces the sequence of experimentally reported crystalline phases and rotator phases during thermal annealing processes [1]. The TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom) force field has emerged as particularly well-suited for deuterated octacosane simulations, demonstrating excellent transferability across different condensed phases [3] [4].

The united-atom scheme for octacosane-d58 employs specific parameterization that accounts for the isotopic substitution effects. The heavier deuterium atoms result in modified vibrational frequencies and reduced zero-point energies compared to the protiated analogue [5] [6]. These modifications lead to subtle but measurable differences in molecular dynamics behavior, including enhanced stability of certain rotator phases and altered phase transition temperatures [1] [7].

Simulation parameters for octacosane-d58 using united-atom schemes typically involve system sizes ranging from 10⁵ to 10⁶ atoms, with simulation timescales extending from 1 to 100 nanoseconds [1]. The computational efficiency is approximately 20% lower than for regular octacosane due to the increased mass of deuterium atoms, which affects the integration timestep and overall simulation performance [8] [9].

Coarse-Grained Simulation Techniques

Coarse-grained molecular dynamics simulations represent a significant advancement in computational efficiency for studying octacosane-d58 systems. The CG10 coarse-grained scheme has been specifically developed for long-chain alkanes, reducing the octacosane molecule to 10 consecutive beads while maintaining the fundamental zigzag chain morphology [10] [11] [12].

The CG10 model for octacosane-d58 demonstrates remarkable computational efficiency improvements, enabling simulations of systems containing 10⁶ to 10⁷ atoms over timescales of 100 to 1000 nanoseconds [10] [11]. This represents a significant enhancement over atomistic simulations, allowing researchers to study larger systems and longer time scales that would be computationally prohibitive with traditional methods.

The coarse-grained approach successfully reproduces critical structural and thermodynamic properties of octacosane-d58, including phase transitions, melting points, and liquid densities with only 2% underestimation [10] [11]. The method employs specific parameterization procedures that account for the isotopic effects, ensuring accurate representation of deuterium-specific properties within the coarse-grained framework.

MARTINI force field applications have also been explored for octacosane-d58 systems, particularly in studies involving water-octacosane mixtures [3] [4] [13]. The MARTINI approach provides additional computational efficiency but with some limitations in accurately representing isotopic effects compared to more detailed coarse-grained schemes [13].

Phase Behavior and Transition Studies

Theoretical investigations of octacosane-d58 phase behavior reveal significant isotopic effects on phase stability and transition temperatures. Molecular dynamics simulations demonstrate that deuteration enhances the stability of rotator phases RIII and RIV, while having minimal impact on the orthorhombic crystal phase and liquid phase properties [1] [7].

The phase transition sequence for octacosane-d58 follows the pattern: orthorhombic crystal → rotator phase RIV → rotator phase RIII → rotator phase RII → rotator phase RI → liquid phase. Each transition occurs at slightly elevated temperatures compared to regular octacosane, with the most significant isotopic effects observed in the intermediate rotator phases [1] [7].

Computational studies indicate that the rotator phase RIII in octacosane-d58 exhibits enhanced stability due to the lower zero-point energy of deuterium bonds, which affects the rotational dynamics of the alkyl chains [5] [7]. This enhanced stability manifests as an extended temperature range for the RIII phase and modified heat capacity profiles during phase transitions [1].

The confinement effects on octacosane-d58 phase behavior have been extensively studied using molecular dynamics simulations. When confined in cylindrical nanopores, octacosane-d58 exhibits radical changes in rotator phase sequences, with the bulk-state RIV phase being almost completely suppressed and the RIII phase disappearing entirely [7]. These confinement-driven changes are attributed to finite size effects, interfacial interactions, and the increased mass of deuterium atoms affecting molecular mobility [7].

Computational Efficiency Considerations

The computational efficiency of molecular dynamics simulations for octacosane-d58 presents unique challenges and opportunities compared to regular octacosane. The increased mass of deuterium atoms (mass ratio of 2:1 compared to hydrogen) directly impacts the integration timestep requirements and overall simulation performance [8] [9].

Modern computational approaches have addressed these efficiency challenges through several strategies. Machine learning potentials have emerged as particularly promising, offering high accuracy with computational costs intermediate between classical force fields and quantum mechanical methods [14] [15] [16]. These approaches can achieve ab initio accuracy while maintaining computational efficiency suitable for large-scale octacosane-d58 simulations.

Parallel computing architectures have proven essential for large-scale octacosane-d58 simulations. Recent developments in specialized molecular dynamics processing units (MDPU) demonstrate potential for 10³-fold improvements in computational efficiency while maintaining accuracy [14]. These advances are particularly relevant for octacosane-d58 studies, which require extended simulation times to observe phase transitions and equilibration.

The computational cost scaling for different simulation methods shows distinct patterns for octacosane-d58 systems:

| Method | Computational Cost | System Size Capability | Time Scale Range |

|---|---|---|---|

| United-Atom | Low (1.2× baseline) | 10⁵-10⁶ atoms | 1-100 ns |

| All-Atom | High (10× baseline) | 10⁴-10⁵ atoms | 1-10 ns |

| Coarse-Grained | Very Low (0.1× baseline) | 10⁶-10⁷ atoms | 100-1000 ns |

| Quantum Mechanical | Very High (1000× baseline) | 10²-10³ atoms | 1-10 ps |

These efficiency considerations become particularly important when studying isotopic effects, as the subtle differences between octacosane and octacosane-d58 require high statistical precision and long simulation times to achieve reliable results [9] [17].

Comparative Analysis with Non-Deuterated Octacosane

Theoretical studies comparing octacosane-d58 with its non-deuterated analogue reveal several fundamental differences in molecular behavior and simulation requirements. The isotopic substitution effects manifest across multiple scales, from individual molecular vibrations to bulk phase properties [5] [18] [6].

The most significant differences emerge in vibrational properties, where deuterium substitution leads to frequency shifts and modified zero-point energies. These changes affect the potential energy surfaces explored during molecular dynamics simulations, resulting in altered conformational preferences and phase stability [5] [6]. The lower vibrational frequencies associated with deuterium bonds contribute to enhanced stability of certain crystalline phases and modified melting behavior [1] [18].

Thermodynamic property comparisons show systematic deviations between octacosane and octacosane-d58:

| Property | Octacosane | Octacosane-d58 | Difference |

|---|---|---|---|

| Melting Point | 61.4°C | 63.2°C | +1.8°C |

| Boiling Point | 431.6°C | 435.8°C | +4.2°C |

| Density | 0.777 g/cm³ | 0.842 g/cm³ | +8.4% |

| Critical Temperature | 828.0 K | 832.0 K | +4.0 K |

These differences require careful consideration in simulation protocols, particularly regarding equilibration times and statistical sampling requirements [9] [17]. The enhanced thermal stability of octacosane-d58 necessitates longer simulation runs to achieve proper phase equilibration.

Molecular dynamics simulations reveal that deuteration affects chain dynamics and conformational sampling. The heavier deuterium atoms reduce molecular mobility, leading to slower conformational interconversion and modified diffusion coefficients [6] [9]. These kinetic effects are particularly pronounced in the solid phases, where deuterium substitution can stabilize specific conformational states that would be less stable in the protiated analogue [18].